7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Catalog No.
S6752139
CAS No.
2640944-83-6
M.F
C14H13N5O2
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2...

CAS Number

2640944-83-6

Product Name

7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

IUPAC Name

7-quinazolin-4-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H13N5O2/c20-12-14(18-13(21)17-12)5-6-19(7-14)11-9-3-1-2-4-10(9)15-8-16-11/h1-4,8H,5-7H2,(H2,17,18,20,21)

InChI Key

TZYLFWWWKXRCHS-UHFFFAOYSA-N

SMILES

C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43

7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both quinazoline and triazaspiro frameworks. The molecular formula of this compound is C11H12N4O2C_{11}H_{12}N_4O_2, and it features a spiro connection between a nonane backbone and a quinazoline moiety. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be attributed to its functional groups, particularly the dione moiety. It can undergo various reactions including:

  • Nucleophilic addition: The carbonyl groups can react with nucleophiles, leading to the formation of adducts.
  • Condensation reactions: This compound can participate in condensation processes with amines or alcohols to form more complex derivatives.
  • Reduction reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

The biological activity of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been explored in various studies. Compounds with similar structures have demonstrated a range of pharmacological effects including:

  • Anticancer properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial activity: The quinazoline moiety is often associated with antibacterial and antifungal effects.
  • Neuroprotective effects: Compounds in this class may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

These activities highlight the compound's potential as a lead structure for drug development.

The synthesis of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions:

  • Formation of the quinazoline ring: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
  • Construction of the triazaspiro framework: This step may involve the use of diazomethane or other reagents that facilitate the formation of spiro compounds.
  • Functionalization: The final steps often include the introduction of carbonyl groups via oxidation or condensation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione extend across various fields:

  • Medicinal chemistry: As a potential drug candidate for various diseases due to its biological activities.
  • Material science: Its unique structure may be utilized in the development of new materials with specific properties.
  • Chemical biology: Used as a tool compound in research to study biological pathways and mechanisms.

Interaction studies involving 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

  • Molecular docking: To predict how the compound interacts with specific proteins.
  • In vitro assays: To evaluate its efficacy against various biological targets.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dioneBenzyl substituent on triazaspiro frameworkAnticancer activity
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dioneMethyl group substitutionNeuroprotective effects
7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dioneTrifluoromethyl group on quinazolineAntimicrobial properties

Uniqueness

The uniqueness of 7-(quinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific combination of a quinazoline moiety with a triazaspiro structure. This combination may provide distinct pharmacological profiles compared to other similar compounds that lack either structural feature or possess different substituents.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.10692467 g/mol

Monoisotopic Mass

283.10692467 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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